An In-depth Technical Guide to 1-(Pyridin-2-yl)octan-1-amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-(Pyridin-2-yl)octan-1-amine: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, synthesis, and potential applications of 1-(Pyridin-2-yl)octan-1-amine. As a molecule combining the aromatic, electron-withdrawing pyridine moiety with a long-chain aliphatic amine, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document details a robust synthetic protocol via reductive amination, predicts key physicochemical and spectroscopic characteristics, and explores potential biological activities based on analogous structures. This guide is intended to serve as a foundational resource for scientists and drug development professionals investigating this and related compounds.
Introduction and Rationale
The synthesis of novel chemical entities with tailored properties is a cornerstone of modern drug discovery and materials science. The molecule 1-(Pyridin-2-yl)octan-1-amine incorporates two key structural motifs: a 2-substituted pyridine ring and a primary amine attached to a long aliphatic chain. The pyridine ring is a common pharmacophore, imparting specific electronic and steric properties, while the octyl chain introduces significant lipophilicity. The primary amine group offers a site for further functionalization and potential salt formation, which can modulate solubility and biological interactions. The strategic combination of these features suggests potential applications ranging from antimicrobial agents to building blocks for more complex molecular architectures. Due to the limited availability of specific experimental data for this exact molecule, this guide will leverage established chemical principles and data from closely related analogues to provide a thorough and scientifically grounded overview.
Chemical Structure and Nomenclature
The chemical structure of 1-(Pyridin-2-yl)octan-1-amine is characterized by an eight-carbon alkyl chain (octane) where the first carbon is bonded to both a primary amine (-NH₂) and the second position of a pyridine ring.
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IUPAC Name: 1-(Pyridin-2-yl)octan-1-amine
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Molecular Formula: C₁₃H₂₂N₂
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Molecular Weight: 206.33 g/mol
Diagram of the Chemical Structure of 1-(Pyridin-2-yl)octan-1-amine
Caption: Molecular structure of 1-(Pyridin-2-yl)octan-1-amine.
Predicted Physicochemical Properties
The physicochemical properties of 1-(Pyridin-2-yl)octan-1-amine are predicted based on the contributions of its constituent pyridine and octylamine moieties.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Physical State | Liquid at room temperature | Lower aliphatic amines and many 2-alkylpyridines are liquids.[1][2] The long alkyl chain will likely prevent efficient crystal packing. |
| Boiling Point | > 200 °C | The boiling point is expected to be significantly higher than that of octylamine (~177 °C) due to the increased molecular weight and the presence of the pyridine ring. 2-Alkylpyridines show a trend of increasing boiling points with longer alkyl chains.[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, chloroform, DMSO) | The long hydrophobic octyl chain will dominate, leading to poor water solubility. However, the amine and pyridine nitrogen atoms can participate in hydrogen bonding, allowing for some aqueous solubility, especially at lower pH where the molecule would be protonated. Lower aliphatic amines are water-soluble, but this decreases significantly with increasing chain length.[1][2] |
| pKa | Amine (NH₂): ~10.5; Pyridine (N): ~5.5 | The pKa of the primary amine is expected to be similar to that of octylamine (pKa ~10.6). The pyridine nitrogen's basicity will be slightly higher than pyridine itself (pKa ~5.2) due to the weak electron-donating effect of the alkyl substituent.[3] |
Synthesis and Purification
A highly plausible and efficient method for the synthesis of 1-(Pyridin-2-yl)octan-1-amine is through the reductive amination of 2-acetylpyridine with octylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Diagram of the Reductive Amination Workflow
Caption: General workflow for the synthesis via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the reductive amination of ketones with primary amines.[4][5]
Materials:
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2-Acetylpyridine
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Octylamine
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Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-acetylpyridine (1.0 eq) and anhydrous methanol.
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Amine Addition: Add octylamine (1.1 eq) to the solution. If desired, a catalytic amount of a weak acid like acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
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Note on Reducing Agent: Sodium cyanoborohydride is a milder reducing agent that can be used and is selective for the imine in the presence of the ketone.[6]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and saturated NaHCO₃ solution.
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Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel.
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Column Preparation: Pack a silica gel column with a suitable non-polar solvent system, such as hexanes.
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Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased. The product, being polar, will require a higher concentration of ethyl acetate for elution.
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Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
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Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(Pyridin-2-yl)octan-1-amine, likely as a colorless to pale yellow oil.
Spectroscopic Analysis (Predicted)
The following spectroscopic data are predicted based on the structure of 1-(Pyridin-2-yl)octan-1-amine and typical values for similar compounds.[7][8][9][10]
¹H NMR Spectroscopy
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Pyridine H-6 | ~8.5 | Doublet | 1H | Most downfield pyridine proton due to proximity to nitrogen. |
| Pyridine H-3, H-4, H-5 | 7.0 - 7.8 | Multiplets | 3H | Aromatic region. |
| Methine (CH-NH₂) | ~3.8 | Triplet or Quartet | 1H | Alpha to both the pyridine ring and the amine. |
| Amine (NH₂) | 1.5 - 2.5 | Broad Singlet | 2H | Chemical shift is variable and depends on concentration and solvent. |
| Methylene (CH₂) adjacent to methine | ~1.7 | Multiplet | 2H | |
| Methylene chain ((CH₂)₅) | 1.2 - 1.4 | Broad Multiplet | 10H | Overlapping signals of the alkyl chain. |
| Terminal Methyl (CH₃) | ~0.9 | Triplet | 3H | Typical upfield signal for a terminal methyl group. |
¹³C NMR Spectroscopy
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyridine C-2 | ~160 | Carbon attached to nitrogen and the alkyl-amine substituent. |
| Pyridine C-4, C-6 | 135 - 150 | Aromatic carbons. |
| Pyridine C-3, C-5 | 120 - 125 | Aromatic carbons. |
| Methine (CH-NH₂) | 55 - 65 | Alpha to the pyridine ring and amine. |
| Methylene chain (CH₂) | 22 - 35 | Alkyl chain carbons. |
| Terminal Methyl (CH₃) | ~14 | Most upfield carbon. |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Two sharp to medium bands.[5][9] |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong, sharp peaks. |
| C=N, C=C Stretch (Pyridine) | 1450 - 1600 | Medium to strong bands. |
| N-H Bend (Primary Amine) | 1580 - 1650 | Medium band.[9] |
| C-N Stretch | 1020 - 1250 | Weak to medium band.[9] |
Mass Spectrometry (MS)
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Molecular Ion (M⁺): Expected at m/z = 206 (for the most common isotopes). As an amine with an even number of nitrogen atoms, the molecular ion will have an even mass.
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Major Fragmentation Pathways:
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Alpha-cleavage: The most likely fragmentation will be the loss of the C₇H₁₅ alkyl radical, resulting in a stable, resonance-delocalized fragment at m/z = 107.[2]
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Loss of ammonia (NH₃) from the molecular ion is also possible, though typically less common than alpha-cleavage for primary amines.[11]
-
Fragmentation of the pyridine ring can also occur.
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Potential Biological Activity and Applications
While specific biological data for 1-(Pyridin-2-yl)octan-1-amine is not available, the structural motifs suggest several areas of potential interest for researchers.
Antimicrobial and Antifungal Activity
Long-chain alkylamines and pyridinium compounds are known to possess antimicrobial and antifungal properties.[10][12] The mechanism often involves the disruption of the bacterial or fungal cell membrane by the lipophilic alkyl chain, while the cationic nature of the protonated amine or a quaternized pyridine nitrogen facilitates interaction with the negatively charged cell surface.[12]
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Antibacterial: Compounds with alkyl chain lengths of 11-15 carbons have shown significant activity against both Gram-positive and Gram-negative bacteria.[10] The C8 chain of the title compound places it in a range that may exhibit moderate to good antibacterial properties.
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Antifungal: Pyridine derivatives have been investigated for their antifungal activity against various strains, including Candida albicans and Cryptococcus neoformans.[13][14] The combination of the pyridine ring and the alkylamine chain could lead to synergistic effects.
Cytotoxicity and Anticancer Potential
Pyridinium salts and some pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[15][16] The mechanism can involve the induction of apoptosis or other forms of cell death. The lipophilicity imparted by the octyl chain could enhance cell membrane permeability, potentially increasing the cytotoxic efficacy. However, this may also lead to non-specific toxicity.
Application as a Chemical Building Block
The primary amine functionality serves as a versatile handle for further chemical modifications. It can be readily acylated, alkylated, or used in the formation of Schiff bases, making 1-(Pyridin-2-yl)octan-1-amine a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceutical candidates and ligands for coordination chemistry.
Safety and Handling
As a novel compound, specific toxicity data for 1-(Pyridin-2-yl)octan-1-amine is not available. Therefore, it should be handled with the care afforded to all new chemical entities, and safety protocols should be based on the properties of its constituent functional groups.
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Toxicity: Amines can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[17] Aromatic amines, in particular, can be absorbed through the skin.[18] Alkylpyridines can also be skin and eye irritants.
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First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
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In all cases of significant exposure, seek immediate medical attention.
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-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
1-(Pyridin-2-yl)octan-1-amine is a molecule with a unique combination of a heterocyclic aromatic ring and a lipophilic alkylamine chain. While specific experimental data is scarce, this in-depth technical guide provides a robust framework for its synthesis, predicted physicochemical and spectroscopic properties, and potential applications. The proposed reductive amination synthesis is a reliable and scalable route. The predicted properties suggest a lipophilic, basic compound with potential as an antimicrobial or antifungal agent, or as a versatile building block for further chemical synthesis. It is hoped that this guide will stimulate further research into this and related compounds, contributing to the advancement of medicinal chemistry and materials science.
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